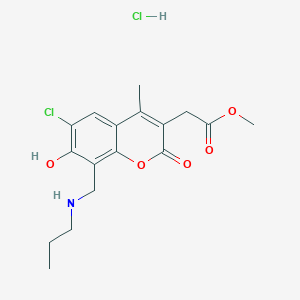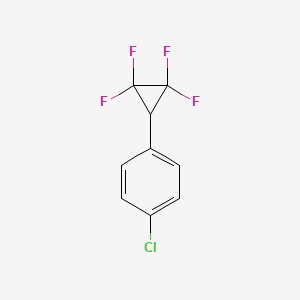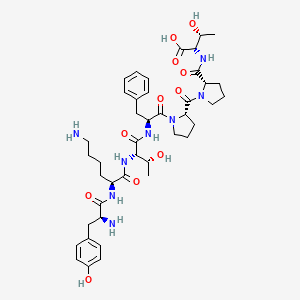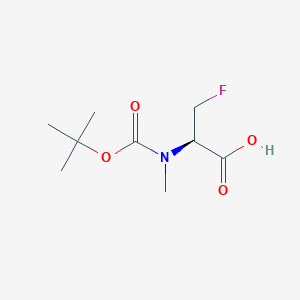![molecular formula C17H26OSi B12622900 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol CAS No. 918139-14-7](/img/structure/B12622900.png)
3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol es un compuesto organosilíceo caracterizado por la presencia de un grupo sililo unido a un esqueleto de heptilinol. Este compuesto destaca por sus características estructurales únicas, que incluyen un grupo fenilo unido al silicio y un grupo alquino terminal. Los compuestos organosilíceos como este se estudian ampliamente debido a sus diversas aplicaciones en síntesis orgánica, ciencia de materiales y química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol generalmente implica la reacción de un agente sililante con un precursor de alquino adecuado. Un método común es la hidrosilylación de un alquino con un derivado de dimetil(fenil)silano bajo la influencia de un catalizador como platino o rodio. Las condiciones de reacción a menudo incluyen una atmósfera inerte, temperaturas moderadas y el uso de solventes como tolueno o hexano para facilitar la reacción .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la destilación y la cromatografía para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como PCC (Clorocromato de piridinio) o DMP (Periodanato de Dess-Martin).
Reducción: El grupo alquino se puede reducir a un alqueno o alcano utilizando catalizadores de hidrogenación como paladio sobre carbono (Pd/C) o el catalizador de Lindlar.
Sustitución: El grupo sililo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: PCC, DMP y otros agentes oxidantes suaves.
Reducción: Gas hidrógeno con Pd/C o el catalizador de Lindlar.
Sustitución: Nucleófilos como haluros o alcóxidos en condiciones básicas.
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de varios compuestos organosilíceos sustituidos.
Aplicaciones Científicas De Investigación
3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol tiene varias aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol implica su interacción con varios objetivos moleculares. El grupo sililo puede actuar como un grupo protector, estabilizando los intermediarios reactivos durante las reacciones químicas. Además, el grupo alquino y el grupo hidroxilo del compuesto pueden participar en varias transformaciones orgánicas, facilitando la formación de nuevos enlaces químicos .
Comparación Con Compuestos Similares
Compuestos Similares
3-(Dimetil(fenil)silil)propan-1-ol: Estructura similar pero con un esqueleto de propanol.
3-(Dimetil(fenil)silil)butanoato: Contiene un grupo butanoato en lugar de un esqueleto de heptilinol.
Singularidad
3-(Dimetil(fenil)silil)-6,6-dimetilhept-4-in-3-ol es único debido a su combinación de un grupo sililo, un grupo fenilo y un alquino terminal. Esta disposición estructural proporciona una reactividad y estabilidad distintas, lo que lo hace valioso en varias aplicaciones sintéticas .
Propiedades
Número CAS |
918139-14-7 |
|---|---|
Fórmula molecular |
C17H26OSi |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
3-[dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C17H26OSi/c1-7-17(18,14-13-16(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,18H,7H2,1-6H3 |
Clave InChI |
PZXDHZMIMQNSFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC(C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethenyl-4-[(propan-2-yl)oxy]benzaldehyde](/img/structure/B12622827.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)



![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)

![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)


![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)

![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
